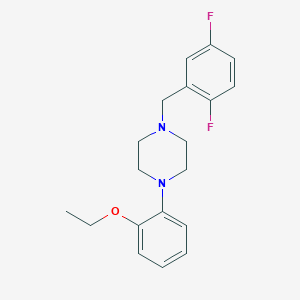![molecular formula C14H11F3N2O2 B5759044 N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea, also known as DFP-10917, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as growth, differentiation, and apoptosis. DFP-10917 has been shown to inhibit the activity of PKCα, PKCβ, and PKCε, which are overexpressed in many cancers.
作用機序
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the activity of PKCα, PKCβ, and PKCε by binding to the ATP-binding site of the enzyme. PKCs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of PKCs has been observed in many cancers, and inhibition of PKCs has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits platelet aggregation and reduces thrombus formation. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to inhibit the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well characterized. However, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, its potency and selectivity for PKC isoforms may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on other signaling pathways that are involved in cancer progression. Furthermore, the development of more potent and selective PKC inhibitors could lead to the development of more effective anticancer agents.
合成法
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea involves a series of chemical reactions, starting from commercially available compounds. The first step is the synthesis of 2,3-difluoroanisole, which is achieved by reacting 2,3-difluorophenol with methanol in the presence of sulfuric acid. The second step involves the reaction of 2,3-difluoroanisole with 4-fluoroaniline in the presence of sodium hydride to yield N-(2,3-difluorophenyl)-4-fluoroaniline. The final step is the reaction of N-(2,3-difluorophenyl)-4-fluoroaniline with isocyanate to yield N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea in mouse models of breast and lung cancer. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-5-7-10(8-6-9)18-14(20)19-11-3-1-2-4-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBWORUVGHTOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)



![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)